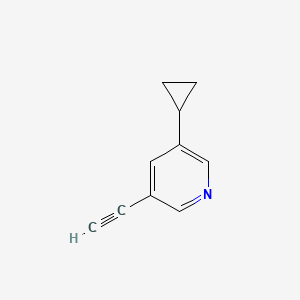

3-Cyclopropyl-5-ethynylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-5-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-8-5-10(7-11-6-8)9-3-4-9/h1,5-7,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXHPLCAYSQOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CN=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744796 | |

| Record name | 3-Cyclopropyl-5-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256823-31-0 | |

| Record name | 3-Cyclopropyl-5-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 3 Cyclopropyl 5 Ethynylpyridine and Analogs

Reactivity of the Ethynyl (B1212043) Moiety in Conjugation and Cycloadditions

The ethynyl group at the 5-position of the pyridine (B92270) ring is a versatile functional handle for a variety of chemical transformations, most notably in conjugation and cycloaddition reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which modulates the electron density of the carbon-carbon triple bond.

One of the most prominent reactions involving the ethynyl moiety is the Sonogashira cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne of 3-cyclopropyl-5-ethynylpyridine and an aryl or vinyl halide. nih.gov The reaction typically proceeds under mild conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This method is highly efficient for the synthesis of a wide array of substituted aryl- and heteroaryl-pyridines. acs.org The general scheme for a Sonogashira coupling is depicted below:

R-X + H-C≡C-Py → R-C≡C-Py + HX (where Py represents the 3-cyclopropylpyridine (B70739) scaffold)

The ethynyl group also readily participates in cycloaddition reactions. For instance, in [3+2] dipolar cycloadditions, the ethynylpyridine can act as a dipolarophile, reacting with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. nih.gov The reaction of an ethynylpyridine with an azide, often catalyzed by copper(I), leads to the formation of a triazole ring, a key structural motif in medicinal chemistry. Similarly, reaction with a nitrile oxide can yield an isoxazole (B147169) derivative. These reactions are valuable for the construction of more complex molecular frameworks.

Furthermore, the ethynyl moiety can be involved in [3+3] cycloaddition reactions. Catalytically generated metalloenolcarbenes, for example, can act as dipolar adducts, reacting with the ethynyl group to form six-membered heterocyclic systems. nih.gov

The following table summarizes representative cycloaddition reactions of ethynylpyridines:

| Reaction Type | Reactant | Product | Catalyst | Reference |

| [3+2] Cycloaddition | Azide | Triazole | Copper(I) | nih.gov |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole | - | nih.gov |

| [3+3] Cycloaddition | Metalloenolcarbene | Six-membered heterocycle | Rhodium(II) or Silver(I) | nih.gov |

Ring-Opening and Rearrangement Reactions of the Cyclopropyl (B3062369) Group

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which makes it susceptible to ring-opening and rearrangement reactions under various conditions. researchgate.net These transformations can be initiated by thermal, photochemical, or catalytic means, and often proceed through radical or ionic intermediates.

In the context of this compound, the cyclopropyl group can undergo ring-opening to form an allyl radical or cation, which can then participate in subsequent reactions. The stereochemistry of this ring-opening process is of particular interest, with studies on substituted cyclopropyl radicals indicating a preference for a disrotatory opening. psu.edu The stability of the resulting intermediate is a key factor driving the reaction.

One notable transformation is the rearrangement of donor-acceptor cyclopropanes, a class of compounds to which this compound belongs, with the electron-donating cyclopropyl group and the electron-accepting pyridine ring. These compounds can isomerize to form conjugated alkenes. nih.gov

Solvolytic reactions can also induce the opening of the cyclopropyl ring. Studies on related systems, such as the N-tosylaziridines of (+)-2-carene, have shown that the presence of a neighboring functional group can facilitate the cleavage of the cyclopropane (B1198618) ring, leading to the formation of rearranged products. researchgate.net In acidic media, the cyclopropyl group can be protonated, leading to the formation of a cyclopropylcarbinyl cation, which can rearrange to a homoallyl or cyclobutyl cation.

The table below provides examples of conditions that can lead to the ring-opening of cyclopropyl groups:

| Reaction Condition | Intermediate | Product Type | Reference |

| Radical Initiator (e.g., AIBN) | Cyclopropylcarbinyl radical | Allylic compound | acs.org |

| Acidic Medium | Cyclopropylcarbinyl cation | Homoallylic or cyclobutylic compound | researchgate.net |

| Photolysis | Excited state | Isomeric alkene | nih.gov |

| Transition Metal Catalyst | Metallacyclobutane | Rearranged product | chemrxiv.org |

Palladium-Catalyzed Reactions on Substituted Pyridine Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. acs.org For a molecule like this compound, these reactions can be applied to a precursor, such as a halogenated derivative (e.g., 3-cyclopropyl-5-halopyridine), to introduce the ethynyl group or other substituents.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between a pyridyl halide or triflate and an organoboron compound. nih.gov This reaction exhibits high functional group tolerance and can be used to introduce a variety of alkyl, aryl, or heteroaryl groups onto the pyridine scaffold. The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction, especially with electron-deficient pyridine substrates. acs.org

The Heck reaction is another important palladium-catalyzed transformation that allows for the coupling of a pyridyl halide with an alkene. This reaction provides a direct route to the synthesis of substituted vinylpyridines.

Furthermore, palladium catalysis can be employed for the direct C-H functionalization of pyridines, offering a more atom-economical approach to the synthesis of substituted pyridines. rsc.org While this is a developing area, it holds significant promise for the modification of pyridine-containing molecules.

Below is a table summarizing key palladium-catalyzed reactions on pyridine scaffolds:

| Reaction Name | Coupling Partners | Product | Catalyst System | Reference |

| Suzuki-Miyaura Coupling | Pyridyl halide/triflate + Organoboron compound | Substituted pyridine | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | nih.gov |

| Heck Reaction | Pyridyl halide + Alkene | Vinylpyridine | Pd catalyst + Base | rsc.org |

| Sonogashira Coupling | Pyridyl halide + Terminal alkyne | Alkynylpyridine | Pd catalyst + Cu(I) co-catalyst + Base | organic-chemistry.org |

| Buchwald-Hartwig Amination | Pyridyl halide + Amine | Aminopyridine | Pd catalyst + Ligand + Base | rsc.org |

| Cyclopropylation | Pyridyl halide + Tricyclopropylbismuth | Cyclopropylpyridine | Pd(PPh₃)₄ + K₂CO₃ | organic-chemistry.orgnih.gov |

Radical Processes and Mechanistic Investigations

Radical reactions offer a unique avenue for the functionalization of both the pyridine ring and the cyclopropyl substituent of this compound. The pyridine moiety, particularly when activated as a pyridinium (B92312) salt, can undergo radical alkylation. nih.govyoutube.com Radicals generated from various precursors, such as alkyl iodides or through the hydroboration of alkenes, can add to the pyridine ring, leading to the formation of alkylated pyridines. nih.gov

The cyclopropyl group can serve as a radical probe. The ring-opening of a cyclopropylcarbinyl radical to a homoallyl radical is a very fast and well-characterized process, often used as a "radical clock" to determine the rates of other radical reactions. acs.org In the context of this compound, if a radical is generated on the carbon adjacent to the cyclopropyl ring, it would be expected to undergo rapid ring-opening, providing insights into the reaction mechanism. psu.edu

Mechanistic studies on the reactions of cyclopropyl-substituted compounds often involve computational methods to investigate the transition states and relative energies of different reaction pathways. researchgate.net For instance, the ring-opening of cyclopropyl radicals has been studied theoretically to understand the preference for conrotatory versus disrotatory pathways. psu.edu These computational investigations, combined with experimental results, are crucial for a comprehensive understanding of the reactivity of molecules like this compound.

The following table outlines some radical processes relevant to the discussed scaffold:

| Process | Substrate | Radical Intermediate | Product | Significance | Reference |

| Radical Alkylation | N-alkoxypyridinium salt | Alkyl radical | Alkylated pyridine | C-H functionalization | nih.gov |

| Radical Ring-Opening | Cyclopropylcarbinyl derivative | Cyclopropylcarbinyl radical | Homoallylic compound | Mechanistic probe ("radical clock") | acs.org |

| Oxidative Ring-Opening/Cyclization | Cyclopropyl olefin | Cyclopropyl-substituted carbon radical | Cyclized product | Synthesis of complex rings | researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Theoretical Frameworks and Computational Methodologies for SAR/QSAR

The core principle of SAR and QSAR is that the biological activity of a molecule is a function of its physicochemical and structural properties. wikipedia.orgmdpi.com Theoretical frameworks for these analyses range from qualitative assessments of functional group contributions to sophisticated computational models. researchgate.net

Key Theoretical Concepts:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) necessary for biological activity. For 3-Cyclopropyl-5-ethynylpyridine, the pharmacophore would include the pyridine (B92270) ring as a hydrogen bond acceptor or aromatic interacting element, the cyclopropyl (B3062369) group as a lipophilic and conformationally restricted moiety, and the ethynyl (B1212043) group as a potential hydrogen bond donor or a rigid linker. chimia.ch

Bioisosterism: This concept involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, the ethynyl group in this compound could be considered a bioisostere of other small, linear groups. nih.gov

Computational Methodologies:

Modern SAR and QSAR studies heavily rely on computational tools to handle large datasets and complex molecular structures. ijprajournal.comnih.gov These methodologies can be broadly categorized as:

Ligand-Based Methods: These are used when the three-dimensional structure of the biological target is unknown. They rely on the principle that similar molecules have similar activities. nih.gov Methods include 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which correlate the 3D steric and electrostatic fields of a series of molecules with their biological activities. chimia.chmdpi.com

Structure-Based Methods: When the 3D structure of the target protein is available, molecular docking can be used to predict the binding mode and affinity of a ligand. This information provides valuable insights into the specific interactions between the ligand and the protein, guiding the design of new molecules with improved binding. ijprajournal.com

The general workflow for a QSAR study involves several key steps: data collection and curation, calculation of molecular descriptors, development of a mathematical model using statistical techniques, and rigorous validation of the model's predictive power. mdpi.comnih.gov

Elucidation of Structural Determinants for Modulating Biological Activity

The biological activity of this compound is determined by the interplay of its three key structural components: the cyclopropyl group, the ethynyl group, and the pyridine ring.

The cyclopropyl group is a unique substituent in medicinal chemistry due to its distinct conformational and electronic properties. nih.gov

Electronic Properties: The C-C bonds in a cyclopropane (B1198618) ring have a higher p-character than those in typical alkanes, giving them some resemblance to a double bond. nih.gov This can influence the electronic properties of the attached pyridine ring. The cyclopropyl group can participate in conjugation and affect the electron density of the aromatic system. acs.org

Metabolic Stability: The introduction of a cyclopropyl group can enhance metabolic stability by blocking potential sites of metabolism. nih.govacs.org The C-H bonds of a cyclopropyl group are stronger than those in other alkyl groups, making them less susceptible to oxidation by metabolic enzymes like cytochrome P450s. nih.gov

The table below summarizes the key features and their implications for drug design.

| Feature of Cyclopropyl Group | Implication in Drug Design |

| Conformational Rigidity | Pre-organizes the molecule for binding, potentially increasing potency. nih.gov |

| Enhanced π-character of C-C bonds | Can influence the electronic properties of the attached aromatic ring. nih.gov |

| Increased Metabolic Stability | Can reduce metabolic clearance and improve the pharmacokinetic profile. nih.govacs.org |

| Lipophilicity | Can enhance membrane permeability and access to the target site. |

The ethynyl group is a versatile functional group in medicinal chemistry that can participate in various types of interactions with a biological target. researchgate.netsci-hub.se

Hydrogen Bonding: The terminal hydrogen of the ethynyl group is weakly acidic (pKa ~25) and can act as a hydrogen bond donor. sci-hub.se This allows it to form hydrogen bonds with appropriate acceptor groups on the target protein, such as the backbone carbonyl oxygen of an amino acid residue. sci-hub.se

π-Interactions: The triple bond of the ethynyl group is a region of high electron density and can participate in π-π stacking or π-cation interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or charged residues (e.g., arginine, lysine) in the binding site.

Rigid Linker: Due to its linear geometry, the ethynyl group can act as a rigid spacer or linker, holding different parts of the molecule in a specific orientation. researchgate.net This can be crucial for optimizing the fit of the molecule within the binding pocket.

Covalent Bonding: In some cases, a terminal alkyne can act as a warhead to form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of an enzyme, leading to irreversible inhibition. sci-hub.se

The following table outlines the potential interactions of the ethynyl group.

| Interaction Type | Potential Interacting Residue(s) |

| Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| π-Cation Interaction | Lysine, Arginine |

| Covalent Bonding | Cysteine |

The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern can have a profound impact on a molecule's potency and selectivity. dovepress.comnih.gov

Steric Effects: The size and shape of substituents on the pyridine ring can influence how the molecule fits into the binding pocket of the target protein. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents may be better tolerated.

The table below illustrates how different substitution patterns on a pyridine ring can affect pharmacological properties, based on general principles observed in medicinal chemistry.

| Substitution Position | General Effect on Potency and Selectivity |

| Position 2 | Often a key position for interacting with the binding site; substitution here can significantly impact activity. dovepress.com |

| Position 3 | Substitution at this position can influence the orientation of other functional groups. |

| Position 4 | Can be a vector for adding substituents to probe for additional binding interactions. |

| Position 5 | A common position for substitution that can modulate electronic properties and provide a vector for further functionalization. dovepress.com |

Computational Approaches in SAR/QSAR Studies

Computational methods are indispensable tools in modern drug discovery for conducting SAR and QSAR analyses. nih.govbohrium.com These approaches allow for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and testing.

A crucial step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. researchgate.netresearchgate.net

Types of Molecular Descriptors: A wide variety of molecular descriptors can be calculated, categorized by their dimensionality:

0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

1D Descriptors: These include physicochemical properties like logP, molar refractivity, and electronic properties.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity. researchgate.net

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric and electronic fields, as used in CoMFA and CoMSIA. tandfonline.com

Feature Selection: Since a large number of descriptors can be calculated for a set of molecules, it is essential to select a subset of the most relevant descriptors for building a robust QSAR model. researchgate.netnih.gov This process, known as feature selection, helps to avoid overfitting and improves the interpretability of the model. nih.gov Common feature selection methods include:

Univariate Feature Selection: Selecting descriptors based on their individual correlation with biological activity.

Recursive Feature Elimination: Iteratively building a model and removing the weakest feature(s) until a desired number of features is reached.

Genetic Algorithms: A search technique inspired by natural evolution to find the optimal combination of descriptors. researchgate.net

Principal Component Analysis (PCA): A dimensionality reduction technique that transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components.

The following table provides examples of molecular descriptors that could be relevant for a QSAR study of this compound analogs.

| Descriptor Class | Example Descriptor | Information Encoded |

| Physicochemical | LogP | Hydrophobicity |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Topological | Wiener Index | Molecular branching |

| 3D (CoMFA) | Steric and Electrostatic Fields | 3D shape and electronic properties |

Development and Validation of Predictive Models

An exhaustive review of publicly available scientific literature and chemical databases reveals a notable absence of published research focused on the development and validation of predictive Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models specifically for the chemical compound this compound.

Typically, the development of such predictive models is a cornerstone of modern drug discovery and agrochemical research. This process would involve the synthesis of a series of analogues of this compound, where the cyclopropyl and ethynyl groups, as well as the pyridine core, would be systematically modified. The biological activity of each of these new compounds would then be determined through in vitro or in vivo assays.

Following the generation of this data, researchers would employ computational methods to build predictive models. These models aim to establish a mathematical correlation between the structural or physicochemical properties of the molecules and their observed biological activity. Common techniques for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest.

A crucial step in this process is model validation, which ensures the reliability and predictive power of the developed QSAR model. This is generally achieved through internal validation techniques like leave-one-out or leave-many-out cross-validation, and more importantly, through external validation using a set of compounds that were not used in the model's construction. The predictive capacity of a model is often assessed by statistical metrics such as the square of the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² for the external test set.

Unfortunately, no studies detailing these steps for this compound could be identified. Therefore, no data tables containing training and test sets of analogues, their biological activities, and calculated molecular descriptors can be presented.

Statistical Analysis for Model Interpretation and Robustness

The statistical analysis of a QSAR model is paramount for its interpretation and for confirming its robustness. This analysis provides insights into which molecular descriptors (and by extension, which structural features) are most influential in determining the biological activity of the compounds.

The robustness of a QSAR model is its ability to produce reliable predictions despite minor variations in the input data or model parameters. This is often evaluated through methods like Y-randomization, where the biological activity data is randomly shuffled to ensure that the original model's statistical significance is not due to chance correlation.

Given the lack of any published QSAR studies on this compound, there are no specific statistical findings, such as regression equations or detailed statistical tables (e.g., correlation matrices, descriptor contributions), to report. The interpretation of which structural moieties of this compound—the cyclopropyl ring's steric bulk, the ethynyl group's electronic properties, or the pyridine's hydrogen bonding capacity—are critical for a particular biological activity remains speculative in the absence of such models.

In Vitro Biological Activity and Mechanistic Characterization of 3 Cyclopropyl 5 Ethynylpyridine Analogs

Receptor and Enzyme Modulation Studies

Ligand Interactions with Nicotinic Acetylcholine Receptors (nAChRs) (e.g., α4β2 subtype)

Direct binding affinity and functional activity data for 3-Cyclopropyl-5-ethynylpyridine at nicotinic acetylcholine receptors (nAChRs) are not extensively detailed in the reviewed literature. However, research into related compounds provides insights into the potential role of its structural motifs. Studies on a series of nAChR ligands featuring a 3-pyridyl ether scaffold have shown that the inclusion of a chiral cyclopropane-containing side chain at the 5-position of the pyridine (B92270) ring can confer significant subtype selectivity. nih.gov Specifically, this structural feature is associated with high affinity for α4β2-nAChRs while reducing activity at other subtypes like the ganglionic α3β4*-nAChRs, which are often linked to undesirable side effects. nih.gov While this suggests that the cyclopropyl (B3062369) group on this compound may influence its interaction with nAChRs, specific binding constants (Ki) and functional potencies (EC50/IC50) for the α4β2 subtype have not been reported.

Antagonism of Metabotropic Glutamate Receptor Subtype 5 (mGluR5)

There is no specific information available in the reviewed scientific literature to indicate that this compound acts as an antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). While other ethynyl-pyridine derivatives have been investigated as mGluR5 antagonists, the activity of this specific compound has not been characterized.

Enzyme Inhibition Profiling (e.g., DprE1, PI3Kα, DYRK1A, PARP-1, FabB/FabF)

Data from in vitro screening of this compound against various enzymes, including DprE1, PI3Kα, DYRK1A, PARP-1, or FabB/FabF, are not available in the public domain literature. Therefore, its enzyme inhibition profile remains uncharacterized.

In Vitro Assays for Target Engagement and Selectivity

As no specific binding or inhibition data for this compound have been reported, a profile of the in vitro assays used for its characterization cannot be compiled. Generally, target engagement for novel compounds is assessed using techniques such as radioligand binding assays to determine affinity for a receptor, and functional assays (e.g., electrophysiology or second messenger analysis) to measure agonistic or antagonistic activity.

In Vitro Antimicrobial Activity

Antibacterial Spectrum and Potency against Pathogens (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli)

The in vitro antimicrobial activity of this compound has not been reported. There are no available data detailing its antibacterial spectrum or its potency, such as Minimum Inhibitory Concentration (MIC) values, against key pathogens like Mycobacterium tuberculosis, Staphylococcus aureus, or Escherichia coli. While other compounds containing cyclopropyl and pyridine moieties have been investigated for antimycobacterial and antibacterial properties, these findings cannot be directly extrapolated to this compound. researchgate.net

Antifungal Properties

Analogs of this compound, particularly those containing the core pyridine structure, have been investigated for their in vitro antifungal activity against a variety of pathogenic fungi. Studies on related 3-alkylpyridine analogs have demonstrated notable efficacy against several Candida species, which are a significant cause of healthcare-associated infections. scielo.brresearchgate.netscielo.br

One study on synthetic 3-alkylpyridine alkaloid analogs revealed that some of these compounds exhibit both fungistatic and fungicidal effects against Candida albicans, Candida glabrata, Candida krusei, and Candida tropicalis. scielo.br For instance, one particular analog displayed a minimum inhibitory concentration (MIC) of 7.8 μg/mL against C. albicans. scielo.br The fungicidal activity was confirmed through time-kill curve assays, which showed a significant reduction in viable fungal cells over time. scielo.br Another investigation into N'-phenylisonicotinohydrazide derivatives, which also feature a pyridine core, identified compounds with potent, broad-spectrum antifungal activity against various phytopathogenic fungi, with some exhibiting EC50 values of less than 1.0 µg/mL. researchgate.net

The antifungal potential of pyridine derivatives is often influenced by the nature of their substituents. For example, a series of pyrimidine derivatives, which share a similar nitrogen-containing heterocyclic structure, showed that the presence of specific amide moieties could lead to excellent antifungal activity against fungi such as Phomopsis sp. and Botryosphaeria dothidea. nih.gov Similarly, other pyrimidine derivatives have demonstrated fungicidal activity against a range of phytopathogenic fungi. nih.gov While direct data on this compound is limited, the established antifungal properties of structurally related pyridine and pyrimidine compounds suggest that this chemical scaffold is a promising starting point for the development of novel antifungal agents.

Table 1: In Vitro Antifungal Activity of Representative Pyridine Analogs

| Compound Type | Fungal Species | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 3-Alkylpyridine Analog | Candida albicans | 7.8 µg/mL (MIC) | scielo.br |

| 3-Alkylpyridine Analog | Candida krusei | 15.6 µg/mL (MIC) | scielo.br |

| N'-phenylisonicotinohydrazide | Various phytopathogenic fungi | <1.0 µg/mL (EC50) | researchgate.net |

| Thiophene-pyridine hybrid | Aspergillus fumigatus | Moderate activity | mdpi.com |

| Thiophene-pyridine hybrid | Candida albicans | Moderate activity | mdpi.com |

Elucidation of In Vitro Mechanisms of Antimicrobial Action

The mechanism by which pyridine-containing compounds exert their antifungal effects often involves the disruption of essential cellular processes in the fungal cell. A primary target for many antifungal drugs is the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. ebsco.comamazonaws.comnih.gov

Research on certain pyridine and pyrimidine derivatives suggests that they may act by inhibiting the enzyme lanosterol demethylase (also known as CYP51), a critical enzyme in the ergosterol biosynthesis pathway. nih.gov Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death. nih.gov A study on a class of pyridine and pyrimidine compounds demonstrated a clear correlation between their antifungal activity and their ability to cause the accumulation of lanosterol, strongly suggesting that their mode of action is the inhibition of lanosterol demethylase. nih.gov

While the precise mechanism for this compound analogs has not been definitively elucidated, it is plausible that they could share this mechanism of action. The structural features of these analogs may allow them to bind to the active site of fungal CYP51. Molecular docking studies on other pyridine-containing antifungal agents have supported the hypothesis that these molecules can effectively bind to succinate dehydrogenase (SDH) or 14-α-sterol demethylase, disrupting mitochondrial respiration or ergosterol synthesis, respectively. researchgate.netresearchgate.net Further enzymatic assays and mechanistic studies would be necessary to confirm the specific molecular targets of this compound analogs.

In Vitro Antiviral Activity

The pyridine scaffold is also a key component in a variety of compounds exhibiting potent antiviral activity against a broad range of viruses. nih.govnih.gov This activity is often highly dependent on the specific substitutions on the pyridine ring, which dictate the compound's interaction with viral or host cell targets.

Inhibition of RNA Viruses (e.g., Respiratory Syncytial Virus (RSV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Venezuelan Equine Encephalitis Virus (VEEV))

Recent research has highlighted the potential of pyridine analogs in combating infections caused by RNA viruses. A study on a series of pyrrolo[2,3-b]pyridines (7-aza-indoles), which are structurally analogous to the core of this compound, demonstrated broad-spectrum antiviral activity against RSV, SARS-CoV-2, and VEEV. researchgate.net Several lead compounds from this series showed antiviral activity in the low single-digit micromolar range without significant cytotoxicity. researchgate.net

The development of broad-spectrum antiviral agents is of high interest, and various pyridine-containing compounds have been evaluated for this purpose. For example, Favipiravir, a pyrazine derivative, has shown activity against a wide array of RNA viruses. actanaturae.runih.gov Similarly, other repurposed drugs with different core structures, such as Probenecid, have demonstrated inhibitory effects against RSV, SARS-CoV-2, and influenza virus in vitro and in vivo. mdpi.com While direct testing of this compound analogs against this panel of RNA viruses is not yet reported, the promising results from structurally related compounds suggest their potential as broad-spectrum antiviral agents. researchgate.netfrontiersin.orgnih.gov

Table 2: In Vitro Antiviral Activity of Representative Pyridine Analogs against RNA Viruses

| Compound Type | Virus | Cell Line | Activity (EC50) | Reference |

|---|---|---|---|---|

| Pyrrolo[2,3-b]pyridine analog | RSV | A549 | 1.20 ± 0.32 μM | nih.gov |

| Epoxybenzooxocinopyridine derivative | SARS-CoV-2 | Vero E6 | 2.23 µg/µL | nih.gov |

| Pyrimido[4,5-d]pyrimidine derivative | HCoV-229E | HEL | Remarkable efficacy | mdpi.com |

| Pyrrolo[2,3-b]pyridine analog | SARS-CoV-2 | Vero E6 | Low single-digit µM | researchgate.net |

| Pyrrolo[2,3-b]pyridine analog | VEEV | Vero E6 | Low single-digit µM | researchgate.net |

Anti-Human Immunodeficiency Virus (HIV) Activity (In Vitro)

The pyridine scaffold has been extensively utilized in the development of anti-HIV agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric site on the HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA, thereby inhibiting its function and preventing viral replication. nih.gov

Several studies have reported on pyridine-containing compounds with potent anti-HIV-1 activity. For instance, a series of N-substituted cyclopentanepyridinone derivatives exhibited anti-HIV-1 activity in the nanomolar to micromolar range, with the most potent compound showing an EC50 of 540 nM. nih.gov The presence of a cyclopropyl group in other classes of HIV inhibitors, such as cyclopropyl-indole derivatives, has also been shown to be compatible with potent anti-HIV activity. nih.gov These compounds were designed to interact with key residues in the hydrophobic pocket of HIV-1 RT. nih.gov Although no specific anti-HIV data for this compound analogs are available, the established success of pyridine and cyclopropyl-containing compounds as NNRTIs suggests that this class of molecules could be a promising area for further investigation in the search for new anti-HIV therapies. researchgate.netresearchgate.netresearchgate.net

Identification of In Vitro Viral or Cellular Targets

The identification of the specific molecular targets of antiviral compounds is crucial for understanding their mechanism of action and for guiding further drug development. For pyridine-containing compounds, a variety of viral and cellular targets have been identified.

In the context of HIV, the primary target for many pyridine-based inhibitors is the viral reverse transcriptase. nih.govnih.gov These compounds act as non-nucleoside inhibitors, binding to a hydrophobic pocket near the enzyme's active site and inducing a conformational change that renders the enzyme inactive. nih.gov

For other RNA viruses, the targets can be more diverse. Some pyridine derivatives have been shown to inhibit viral polymerases, which are essential for the replication of the viral genome. nih.gov Other potential targets include viral proteases, which are necessary for the processing of viral polyproteins into their functional components. Cellular kinases, such as Adaptor-Associated Kinase 1 (AAK1), have also been explored as potential targets for broad-spectrum antiviral agents, although the anti-RSV activity of one pyrrolo[2,3-b]pyridine was found to be independent of AAK1 inhibition. nih.gov In some cases, antiviral compounds may target host cell factors that are essential for the viral life cycle, which can provide a higher barrier to the development of drug resistance. researchgate.netaboutscience.eumdpi.com The specific viral or cellular targets of this compound analogs would need to be determined through dedicated mechanistic studies, such as enzymatic assays, target-based screening, and resistance selection studies.

In Vitro ADME Profiling and Pre-optimization Studies

The in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. nih.govcreative-biolabs.comijnrd.orgnih.gov For analogs of this compound, a comprehensive in vitro ADME profiling would be essential to evaluate their drug-like properties.

Key in vitro ADME assays include the determination of aqueous solubility, membrane permeability, metabolic stability, and potential for drug-drug interactions. nih.govfrontiersin.org

Solubility: The aqueous solubility of a compound is a key determinant of its oral absorption. Standard assays measure the solubility in various buffer systems to mimic the pH conditions of the gastrointestinal tract.

Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are used to predict the passive diffusion and active transport of a compound across the intestinal epithelium. researchgate.net

Metabolic Stability: The metabolic stability of a compound is typically assessed by incubating it with liver microsomes or hepatocytes from different species (e.g., human, rat) to determine its intrinsic clearance. researchgate.net The presence of a cyclopropyl group in the structure of this compound analogs may confer increased metabolic stability.

Cytochrome P450 (CYP) Inhibition: To assess the potential for drug-drug interactions, compounds are screened for their ability to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). researchgate.net

Plasma Protein Binding: The extent to which a compound binds to plasma proteins can significantly impact its distribution and efficacy. This is typically measured using methods like equilibrium dialysis. nih.gov

While specific ADME data for this compound analogs are not publicly available, pre-optimization studies would focus on modifying the structure to improve any identified liabilities in the ADME profile, such as poor solubility or rapid metabolism, while maintaining or enhancing the desired biological activity. acs.orgmdpi.com

Table 3: Common In Vitro ADME Assays for Pre-optimization Studies

| ADME Parameter | In Vitro Assay | Purpose |

|---|---|---|

| Absorption | Aqueous Solubility | Predicts dissolution in the GI tract. |

| PAMPA | Measures passive permeability. | |

| Caco-2 Permeability | Assesses both passive and active transport. | |

| Distribution | Plasma Protein Binding | Determines the fraction of free drug. |

| Metabolism | Microsomal Stability | Assesses metabolic clearance by liver enzymes. |

| Hepatocyte Stability | Provides a more complete picture of metabolic clearance. | |

| CYP Inhibition | Evaluates the potential for drug-drug interactions. | |

| Excretion | (Inferred from metabolism and permeability data) |

Assessment of In Vitro Membrane Permeability (e.g., PAMPA assay)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method used to predict the passive diffusion of a compound across biological membranes, such as the gastrointestinal tract and the blood-brain barrier. The assay measures the ability of a compound to permeate from a donor compartment, through a filter coated with a lipid-infused artificial membrane, into an acceptor compartment.

The primary endpoint of the PAMPA assay is the effective permeability coefficient (Peff), typically reported in units of 10⁻⁶ cm/s. This value allows for the classification of compounds into categories of low, medium, or high permeability. While specific Peff values for this compound analogs are not detailed in the available literature, the assay provides crucial insights. Compounds with high permeability are more likely to be well-absorbed after oral administration, whereas those with low permeability may face challenges with bioavailability. Factors influencing the PAMPA outcome for these analogs would include their lipophilicity, polar surface area, and the presence of hydrogen bond donors and acceptors.

Table 1: General Classification of Compound Permeability in PAMPA

| Permeability Classification | Effective Permeability (Peff) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |

|---|---|---|

| Low | < 1 | < 50% |

| Medium | 1 - 10 | 50% - 89% |

Note: This table represents a general classification scheme; specific thresholds may vary between laboratories.

Evaluation of In Vitro Metabolic Stability (e.g., Microsomal Stability)

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. This property is commonly evaluated in vitro using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. In this assay, the test compound is incubated with human or animal liver microsomes, and the rate of its disappearance is monitored over time.

The results are used to calculate the in vitro intrinsic clearance (CLint), a measure of the inherent ability of the liver enzymes to metabolize the drug. A high CLint value suggests rapid metabolism and likely poor stability in vivo, whereas a low CLint indicates greater metabolic stability. Studies on structurally related pyrazolo[1,5-a]pyrimidine analogs have demonstrated how modifications to the core structure can significantly impact metabolic stability. For instance, the introduction of specific substituents can either block sites of metabolism or alter the electronic properties of the molecule, thereby reducing its susceptibility to enzymatic degradation.

Table 2: Metabolic Stability of Pyrazolo[1,5-a]pyrimidine Analogs in Mouse and Human Hepatocytes

| Compound | Mouse Hepatocyte CLint (mL/min/kg) | Human Hepatocyte CLint (mL/min/kg) |

|---|---|---|

| Analog 2a | High | Low |

| Analog 2b | High | Low |

| Analog 2c | High | Low |

| Analog 2h | High | Moderate |

Data represents findings for structurally related analogs and serves as an example of metabolic stability assessment.

Characterization of In Vitro Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), profoundly affects its pharmacokinetic and pharmacodynamic properties. According to the free drug hypothesis, only the unbound fraction of a drug is available to diffuse into tissues, interact with its pharmacological target, and be cleared from the body. Therefore, determining the percentage of plasma protein binding (%PPB) is essential.

This is typically measured using in vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. A compound is incubated with plasma from relevant species (e.g., human, rat, mouse), and the bound and unbound fractions are separated and quantified. Compounds with very high plasma protein binding (>99%) may have a low volume of distribution and reduced clearance, which can affect the dosing regimen. Conversely, compounds with low binding may be cleared more rapidly. Characterizing the %PPB of this compound analogs is crucial for accurately interpreting efficacy and toxicity data and for predicting human pharmacokinetics.

Prediction of In Vitro Drug-Drug Interaction Potential

Drug-drug interactions (DDIs) commonly occur when one drug alters the metabolism of another, often through the inhibition or induction of CYP enzymes. In vitro assays are critical for predicting the potential of a new compound to act as a "perpetrator" drug that affects the metabolism of other "victim" drugs.

The inhibitory potential of this compound analogs is assessed by incubating them at various concentrations with human liver microsomes or recombinant human CYP isoforms and a probe substrate specific to each enzyme. The key enzymes typically screened include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are responsible for the metabolism of the majority of clinically used drugs. The concentration of the analog that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined. A low IC50 value indicates a higher potential for causing DDIs in vivo. These data are vital for assessing the safety profile of a drug candidate and for designing future clinical studies. mdpi.com

Table 3: Major Cytochrome P450 Isoforms Screened for DDI Potential

| CYP Isoform | Common Probe Substrate |

|---|---|

| CYP1A2 | Phenacetin / Caffeine |

| CYP2C9 | Diclofenac / Tolbutamide |

| CYP2C19 | S-Mephenytoin |

| CYP2D6 | Dextromethorphan / Bufuralol |

In Vitro Cytotoxicity Assessments for Selectivity Index Determination

For compounds being developed as potential anticancer agents, it is essential to evaluate both their potency against cancer cells and their safety towards normal, non-cancerous cells. This is achieved through in vitro cytotoxicity assays, such as the MTT or MTS assay, which measure cell viability after exposure to the test compound.

The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population, is determined for a panel of cancer cell lines and at least one normal cell line (e.g., normal human fibroblasts). The Selectivity Index (SI) is then calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line.

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity, meaning the compound is more toxic to cancer cells than to normal cells, which suggests a potentially wider therapeutic window. For example, studies on related pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d] nih.govnih.govbohrium.comtriazine analogs have shown varying degrees of potency and selectivity against cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma). bohrium.com

Table 4: Representative Cytotoxicity Data for Fused Pyrimidine Analogs

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Analog A | HepG2 (Cancer) | 15.2 | 3.1 |

| Analog A | Normal Fibroblast | 47.1 | |

| Analog B | MCF-7 (Cancer) | 8.9 | 5.8 |

Data is representative of related heterocyclic compounds to illustrate the concept.

Advanced Spectroscopic and Analytical Methodologies for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 3-Cyclopropyl-5-ethynylpyridine, the ¹H NMR spectrum provides characteristic signals for the protons of the pyridine (B92270) ring, the cyclopropyl (B3062369) group, and the ethynyl (B1212043) moiety.

In a deuterated chloroform (CDCl₃) solvent, the ethynyl proton typically appears as a singlet. The protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns that are indicative of their positions relative to the nitrogen atom and the other substituents. The cyclopropyl protons also show a characteristic set of multiplets due to their unique chemical and magnetic environments.

Detailed analysis of a published ¹H NMR spectrum for this compound reveals the following assignments:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2 | 8.42 | d |

| Pyridine H-4 | 7.42 | t |

| Pyridine H-6 | 8.28 | d |

| Ethynyl H | 3.14 | s |

| Cyclopropyl CH | 1.95 | m |

| Cyclopropyl CH₂ | 1.08 | m |

| Cyclopropyl CH₂' | 0.77 | m |

d = doublet, t = triplet, s = singlet, m = multiplet

The specific chemical shifts and coupling constants observed are critical for confirming the substitution pattern of the pyridine ring and the integrity of the cyclopropyl and ethynyl groups.

While ¹H NMR provides information about the protons, carbon-13 (¹³C) NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, providing a count of the non-equivalent carbons.

To further elucidate the complex structure and definitively assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. These techniques reveal correlations between different nuclei, providing invaluable connectivity information.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons on the pyridine ring and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the previously assigned proton signals.

A comprehensive analysis of these 2D NMR spectra would allow for the unambiguous assignment of every proton and carbon atom in the this compound molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₉N), the exact mass can be calculated and compared to the experimentally measured value. This comparison serves as a stringent confirmation of the compound's chemical formula and, by extension, its molecular weight.

| Technique | Measurement | Value |

| HRMS | Calculated Exact Mass | 143.0735 |

| Measured Exact Mass | (Requires Experimental Data) |

The high accuracy of HRMS is critical in distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is widely used to determine the purity of a sample and to identify its components.

In the analysis of a sample of this compound, LC-MS would provide a chromatogram showing the retention time of the compound as it elutes from the chromatography column. The mass spectrometer would then provide the mass spectrum of the eluting peak, confirming its identity as the target compound. This technique is also highly effective for identifying any impurities present in the sample.

Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy

Vibrational and electronic spectroscopy provide information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the pyridine ring, the cyclopropyl group, and the terminal alkyne. A sharp absorption band corresponding to the C≡C triple bond stretch of the ethynyl group would be a key diagnostic feature.

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The wavelengths of maximum absorption (λmax) can provide information about the extent of conjugation in the molecule. The pyridine ring and the ethynyl group in this compound constitute a conjugated system, which would be expected to result in characteristic absorptions in the UV region.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the pharmaceutical and chemical industries for ensuring the purity and for the isolation of specific compounds from complex mixtures. For a molecule like this compound, both HPLC and UPLC would be the methods of choice for achieving high-resolution separations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It relies on high pressure to force a solvent (mobile phase) through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a nonpolar stationary phase (such as C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The gradient and isocratic elution modes can be utilized to achieve the desired separation. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.

The isolation of this compound on a larger scale can be achieved using preparative HPLC, which utilizes larger columns and higher flow rates to purify substantial quantities of the compound.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Compounds (General Example)

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: This table represents a general example of HPLC parameters and has not been specifically validated for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures (up to 15,000 psi). This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.

The application of UPLC for the purity assessment of this compound would offer several advantages. The increased resolution would allow for the better separation of closely related impurities, providing a more accurate purity profile. The faster run times would increase sample throughput, which is particularly beneficial in high-throughput screening and quality control environments.

The principles of method development for UPLC are similar to those for HPLC, involving the optimization of column chemistry, mobile phase composition, and temperature. However, the instrumentation is specifically designed to handle the higher pressures required.

Table 2: Comparison of Typical HPLC and UPLC Characteristics

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Column Length | 50-300 mm | 50-150 mm |

| Column Internal Diameter | 3.0-4.6 mm | 1.0-2.1 mm |

| Flow Rate | 1-2 mL/min | 0.2-0.7 mL/min |

| Pressure | 2,000-6,000 psi | 6,000-15,000 psi |

| Run Time | 10-30 min | 1-10 min |

| Resolution | Good | Excellent |

| Sensitivity | Good | Excellent |

Note: This table provides a general comparison and the specific performance for this compound would depend on the developed method.

Q & A

Q. How do structural modifications (e.g., replacing ethynyl with cyano groups) impact the compound’s physicochemical and pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.